4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine
Description
This compound is a heterocyclic derivative featuring a piperidine scaffold substituted with a 3-fluoro-4-methoxybenzoyl group at the 1-position and a 2,3-dimethylimidazo[1,2-b]pyridazine moiety linked via an oxymethyl group at the 4-position. The imidazopyridazine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition or receptor modulation. The 3-fluoro-4-methoxybenzoyl substituent introduces electron-withdrawing and lipophilic characteristics, which may influence bioavailability and target binding.
Properties
IUPAC Name |
[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-14-15(2)27-20(24-14)6-7-21(25-27)30-13-16-8-10-26(11-9-16)22(28)17-4-5-19(29-3)18(23)12-17/h4-7,12,16H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMJCYYQMMULRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Imidazopyridazine Substituents : Lacks the 3-methyl group on the imidazo[1,2-b]pyridazine ring compared to the target compound, reducing steric bulk .
- Piperidine Substituent : The 2-phenyl-2H-1,2,3-triazole-4-carbonyl group introduces a planar, aromatic system, contrasting with the target’s 3-fluoro-4-methoxybenzoyl group. This difference may alter π-π stacking interactions or solubility .
- Molecular Formula : C₂₂H₂₃N₇O₂ (MW: 417.47 g/mol) .
Structural Analog 2: 6-(3-Piperidin-1-yl-propoxy)-3-(4-trifluoromethyl-phenyl)-imidazo[1,2-b]pyridazine
Key Features :
- Aromatic Substituent : The 4-trifluoromethylphenyl group enhances hydrophobicity and metabolic stability compared to the target’s fluorinated benzoyl group .
- Core Structure : Retains the imidazo[1,2-b]pyridazine core but lacks methyl substituents, which may affect binding affinity .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Solubility and Lipophilicity : The 3-fluoro-4-methoxybenzoyl group in the target compound balances lipophilicity (via fluorine) and hydrogen-bonding capacity (via methoxy), whereas Analog 2’s trifluoromethyl group increases hydrophobicity, which could impact membrane permeability .
- Synthetic Accessibility : Analog 1’s triazole-carbonyl group requires multi-step synthesis, while the target’s benzoyl moiety might offer simpler derivatization pathways .
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